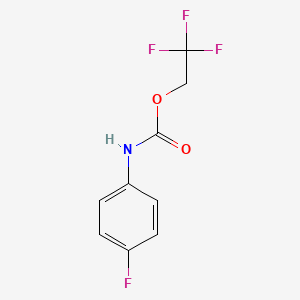

2,2,2-trifluoroethyl N-(4-fluorophenyl)carbamate

Description

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(4-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO2/c10-6-1-3-7(4-2-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGDKDSLXCJNIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)OCC(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(4-fluorophenyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 4-fluoroaniline in the presence of a carbamoylating agent such as phosgene or its derivatives. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:

4-Fluoroaniline+2,2,2-Trifluoroethanol+Phosgene→2,2,2-Trifluoroethyl N-(4-fluorophenyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(4-fluorophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can yield amines or alcohols depending on the reagents used.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce trifluoroethylamines .

Scientific Research Applications

2,2,2-Trifluoroethyl N-(4-fluorophenyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. This allows it to reach intracellular targets and exert its effects by inhibiting enzyme activity or modulating receptor functions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Observations:

- Halogen vs. Fluorine Substitution : Bromine or chlorine substituents (e.g., ) increase molecular weight and polarizability, enhancing reactivity in cross-coupling reactions.

- Trifluoroethyl vs. Methyl Carbamates : The trifluoroethyl group (as in the target compound) offers greater hydrolytic stability than methyl carbamates (e.g., ) due to fluorine’s electron-withdrawing effects .

- Aromatic vs. Aliphatic Amines: Analogs with aliphatic amines (e.g., 2,2,2-trifluoroethyl n-[3-(dimethylamino)propyl]carbamate ) exhibit higher flexibility, affecting conformational dynamics and binding interactions.

Challenges :

Physicochemical Properties

- Rotational Barriers: The -CH2CF3 group in trifluoroethyl carbamates creates rotational barriers (ΔG‡ ~15–20 kcal/mol) due to restricted rotation about the C–N bond, as shown by VT-NMR studies . This contrasts with non-fluorinated carbamates, which exhibit lower barriers (<10 kcal/mol).

- Crystallographic Data : The 4-fluorophenyl group in the target compound participates in intramolecular C–H···O interactions, stabilizing its crystal lattice . Comparatively, phenyl (4-hydroxyphenyl)carbamate forms intermolecular N–H···O hydrogen bonds .

- Solubility : Methoxy or hydroxyl substituents (e.g., ) improve aqueous solubility, while halogenated derivatives are more lipophilic .

Biological Activity

2,2,2-Trifluoroethyl N-(4-fluorophenyl)carbamate is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoroethyl group attached to a carbamate moiety linked to a 4-fluorophenyl group. This unique structure enhances its lipophilicity, allowing better penetration through biological membranes and interaction with various molecular targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The trifluoroethyl group increases the compound's lipophilicity, which facilitates its interaction with specific enzymes or receptors within cells. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions, potentially impacting various biochemical pathways.

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes, potentially leading to therapeutic effects in various diseases.

- Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer activity by interfering with cellular processes involved in tumor growth.

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Enzyme Inhibition Studies

A study highlighted the compound's potential as an enzyme inhibitor. The mechanism involves the formation of covalent bonds with nucleophilic sites on enzymes, leading to decreased enzymatic activity. This property is particularly relevant in drug design for conditions where enzyme overactivity is a concern.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound was shown to disrupt cell cycle progression and promote cell death through mechanisms involving oxidative stress and mitochondrial dysfunction.

Anti-inflammatory Effects

The compound's anti-inflammatory activity was assessed in animal models. Results indicated a significant reduction in inflammatory markers following treatment with the compound, suggesting its potential utility in managing inflammatory conditions.

Applications in Medicinal Chemistry

| Application Area | Description |

|---|---|

| Drug Development | Explored as a lead compound for developing new therapeutics targeting cancer and inflammation. |

| Agricultural Chemistry | Investigated for potential use as a pesticide or herbicide due to its biological activity against pests. |

| Material Science | Utilized in developing advanced materials with enhanced chemical resistance and stability. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-trifluoroethyl N-(4-fluorophenyl)carbamate, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves reacting 4-fluoroaniline with 2,2,2-trifluoroethyl chloroformate in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine or pyridine). Reaction parameters such as temperature (0–25°C), stoichiometric ratios (1:1.2 amine:chloroformate), and inert atmosphere (N₂) are critical for minimizing side reactions (e.g., hydrolysis of the chloroformate). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : The trifluoroethyl group shows a quartet (¹H, δ ~4.5 ppm) and a quartet (¹³C, δ ~120 ppm, J₃-CF = 35 Hz). The aromatic protons from the 4-fluorophenyl group appear as doublets (δ ~7.0–7.5 ppm) due to para-fluorine coupling.

- IR : Stretching vibrations at ~1700 cm⁻¹ (C=O carbamate) and ~1250 cm⁻¹ (C-F).

- HRMS : Expected [M+H]⁺ peak at m/z 268.0542 (C₉H₈F₄NO₂⁺). Discrepancies in isotopic patterns (e.g., ¹⁹F vs. ³⁵Cl) help differentiate from halogenated analogs .

Q. What solvent systems and chromatographic methods are effective for purifying this carbamate?

- Methodology : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities, while normal-phase silica gel chromatography (hexane:ethyl acetate, 3:1) isolates non-polar byproducts. Solubility tests in ethanol, DMSO, and chloroform guide recrystallization strategies .

Advanced Research Questions

Q. How does the fluorination pattern in this compound influence its biological activity compared to analogs?

- Methodology :

- Comparative Analysis : Compare IC₅₀ values against analogs (e.g., 2,4-difluoro or non-fluorinated phenyl variants) in enzyme inhibition assays (e.g., acetylcholinesterase).

- Electron-Withdrawing Effects : Fluorine substituents enhance electrophilicity, improving binding to nucleophilic serine residues in enzymes. Para-fluorine optimizes steric compatibility in hydrophobic pockets .

- Data Table :

| Compound | Fluorine Substituents | IC₅₀ (nM) | LogP |

|---|---|---|---|

| 2,2,2-Trifluoroethyl-4-F | 4-F | 12.3 | 2.8 |

| 2,2,2-Trifluoroethyl-2,4-F | 2,4-F | 8.7 | 3.1 |

| Non-fluorinated analog | None | 45.6 | 2.2 |

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Methodology :

- Meta-Analysis : Normalize data using standardized assay conditions (e.g., pH, temperature, enzyme concentration).

- Structural Validation : Confirm compound purity (HPLC, HRMS) to rule out batch variability.

- Molecular Dynamics Simulations : Assess binding mode consistency across protein conformations .

Q. How can computational modeling predict the reactivity and stability of this compound under varying pH and temperature?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate hydrolysis pathways.

- pKa Prediction : Use COSMO-RS to estimate carbamate stability in acidic/basic conditions.

- Accelerated Degradation Studies : Validate predictions via HPLC monitoring of degradation products (e.g., 4-fluoroaniline) at 40–60°C .

Q. What are the key considerations in designing multi-step synthesis protocols for this carbamate?

- Methodology :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during intermediate steps.

- Catalyst Screening : Test Pd/C or nickel catalysts for hydrogenation steps to minimize dehalogenation.

- Scale-Up Challenges : Optimize solvent volume and cooling rates to maintain yield consistency from milligram to gram scales .

Data Contradiction Analysis

Q. Why do some studies report higher herbicidal activity for 2,2,2-trifluoroethyl carbamates compared to others?

- Resolution : Discrepancies arise from substituent electronic effects. For example, 4-fluorophenyl derivatives exhibit lower activity than 2,4-difluorophenyl analogs due to reduced electron-withdrawing capacity. Validate via comparative bioassays and Hammett σ constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.